Product packaging for Cbz-D-Valine(Cat. No.:CAS No. 1685-33-2)

Cbz-D-Valine

Cat. No.: B554472
CAS No.: 1685-33-2
M. Wt: 251.28 g/mol
InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing CBZ-D-VALINE within the broader landscape of N-protected amino acids and D-amino acid chemistry

This compound, chemically known as N-Carbobenzyloxy-D-valine, is a prominent member of the N-protected amino acids family. In the realm of organic chemistry, particularly in peptide synthesis, protecting the amino group of an amino acid is a critical step to prevent unwanted side reactions during the formation of peptide bonds. This is where protecting groups, such as the Carbobenzyloxy (Cbz or Z) group, play a pivotal role.

The compound is a derivative of D-valine, a non-proteinogenic D-amino acid. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are found in various natural products, including bacterial cell walls and some peptide antibiotics. hmdb.ca The study of D-amino acid chemistry has gained significant traction due to their unique biological properties, such as resistance to enzymatic degradation, which makes them valuable components in the design of more stable and potent pharmaceuticals. this compound, therefore, sits (B43327) at the intersection of these two crucial areas of chemistry, serving as a key building block for the incorporation of D-valine into synthetic peptides and other complex organic molecules. Its use allows chemists to harness the unique properties of D-amino acids in a controlled and predictable manner.

Significance of chirality in amino acid derivatives for pharmaceutical and biochemical applications

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. rsc.org Amino acids, with the exception of glycine, are chiral molecules, existing as L- and D-enantiomers. This stereochemical difference has profound implications in pharmaceutical and biochemical applications, as biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. hmdb.ca

The interaction of a drug with its biological target is highly dependent on its three-dimensional structure. Consequently, the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize and utilize specific enantiomers of amino acid derivatives, like this compound, is of paramount importance in drug discovery and development. By incorporating D-amino acids into peptide-based drugs, researchers can enhance their stability against enzymatic degradation, thereby prolonging their therapeutic effect.

Evolution of protective group strategies in organic synthesis with emphasis on the benzyloxycarbonyl (Cbz) group

The development of protecting group strategies has been a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a landmark achievement in this field. asianpubs.org It was the first protecting group that could be removed under mild conditions, a process known as hydrogenolysis, without affecting other sensitive functional groups in the molecule.

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base. thepharmajournal.com This forms a stable carbamate (B1207046) linkage that effectively masks the nucleophilicity of the amino group. The Cbz group is stable to a wide range of reaction conditions, yet it can be readily cleaved by catalytic hydrogenation, which regenerates the free amine and produces toluene (B28343) and carbon dioxide as byproducts. This orthogonality with many other protecting groups has made the Cbz group a versatile tool in the chemist's arsenal (B13267) for decades, particularly in the solution-phase synthesis of peptides. chemicalbook.com

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₇NO₄ pharmaffiliates.comnih.gov
Molecular Weight 251.28 g/mol pharmaffiliates.comnih.govrsc.org
Appearance White to off-white powder or crystal pharmaffiliates.com
Melting Point 58-60 °C pharmaffiliates.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone pharmaffiliates.com
pKa 4.00 ± 0.10 (Predicted) pharmaffiliates.com
CAS Number 1685-33-2 pharmaffiliates.comnih.gov

Spectroscopic Data of this compound

Spectroscopy Data Source
¹H NMR The ¹H NMR spectrum typically shows signals for the aromatic protons of the benzyl group, the methine proton of the valine backbone, and the methyl protons of the isopropyl group. mdpi.com
¹³C NMR The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the benzyl group, and the aliphatic carbons of the valine residue. uitm.edu.my
FTIR (ATR) The FTIR spectrum exhibits characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group, as well as the C=O stretching of the carboxylic acid. rsc.orgacs.orgnist.gov
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound. vwr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B554472 Cbz-D-Valine CAS No. 1685-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANZBRDGRHNSGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149-26-4, 1685-33-2
Record name N-(benzyloxycarbonyl)-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-alpha-Benzyloxycarbonyl-D-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Carbobenzoxy-D-valine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRJ5TH8NR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Methodologies for Cbz D Valine

Synthetic Pathways to CBZ-D-VALINE

The synthesis of this compound primarily involves protecting the amino group of enantiomerically pure D-valine or obtaining D-valine from a racemic mixture, which is then protected.

Enantioselective Synthesis from D-Valine Precursors

This approach begins with pre-existing D-valine and proceeds to protect its amino group.

The introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino moiety of D-valine is a fundamental step in its synthesis. This is typically achieved by reacting D-valine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

The reaction requires a base, such as sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (TEA), to deprotonate the amino group of D-valine, rendering it nucleophilic and capable of attacking the carbonyl carbon of benzyl chloroformate evitachem.combiosynth.comgoogle.com. Common solvent systems include mixtures of dioxane and water, ethyl acetate, dichloromethane, or tetrahydrofuran (B95107) evitachem.comgoogle.com. Optimal reaction conditions often involve maintaining the temperature between 15–25°C to minimize potential racemization and reduce energy consumption google.com. Precise pH control, typically around 9.0, is critical; lower pH can lead to incomplete protection, while higher pH may result in the hydrolysis of benzyl chloroformate . High yields, often in the range of 85–90%, are achievable under optimized conditions .

Table 1: Key Parameters for Cbz Protection of D-Valine

Reaction ParameterValue/RangeNotes
Starting MaterialD-ValineEnantiomerically pure precursor
Protecting AgentBenzyl Chloroformate (Cbz-Cl)Introduces the benzyloxycarbonyl group
BaseNaOH, TriethylamineDeprotonates the amino group for nucleophilic attack
SolventDioxane/Water, Ethyl Acetate, DCM, THFVaries based on specific protocol
Temperature15–25°C (optimal)Crucial for minimizing racemization and ensuring reaction efficiency
pH~9.0Balances amino group deprotonation and Cbz-Cl stability
Typical Yield85–90%

Maintaining the stereochemical integrity of the D-enantiomer during the synthesis of this compound is paramount. While the Cbz protection reaction itself, under mild conditions, generally exhibits a low risk of racemization, careful control of reaction parameters is essential.

Elevated temperatures and prolonged reaction times can potentially lead to epimerization at the alpha-carbon, compromising the optical purity of the final product nih.gov. Therefore, maintaining moderate temperatures, ideally between 15–25°C, and optimizing reaction times are key strategies to preserve the D-configuration google.com. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the enantiomeric excess (ee) and confirming the stereochemical purity of the synthesized this compound core.ac.ukscielo.brrsc.orgacs.org.

Chemical Resolution Techniques for DL-Valine to obtain D-Valine intermediates

When starting with racemic DL-valine, chemical resolution methods are employed to separate the enantiomers, thereby isolating the desired D-valine precursor.

Diastereomeric Salt Formation: This classical and widely adopted technique involves reacting DL-valine with a chiral resolving agent to form diastereomeric salts core.ac.ukchiralpedia.comresearchgate.net. These salts, possessing different physical properties, most notably solubility, can be separated through fractional crystallization. For instance, D-2,3-dibenzoyl tartaric acid (D-DBTA) has been effectively used as a resolving agent for DL-valine. In a dilute acidic medium, D-DBTA forms a less soluble salt with D-valine, allowing it to precipitate out of solution, while the salt formed with L-valine remains soluble google.comgoogle.com. The resolution process typically involves dissolving DL-valine and the resolving agent in a dilute inorganic acid (e.g., HCl, H₂SO₄) at elevated temperatures (70–100°C), followed by controlled cooling to induce crystallization of the diastereomeric salt google.com. Subsequent treatment with a base liberates the enantiomerically pure D-valine, often with yields exceeding 70% and optical purities greater than 98% google.com.

Chiral Chromatography: Another significant method for separating enantiomers is chiral chromatography. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive that interacts differentially with the enantiomers of DL-valine, enabling their separation based on varying retention times scielo.brchiralpedia.com. For example, ligand exchange chromatography employing chiral selectors like L-proline in a water/methanol mobile phase has demonstrated the ability to resolve DL-valine, yielding D-valine with high enantiomeric excess scielo.br.

Table 2: Chemical Resolution Methods for DL-Valine

MethodResolving Agent / Chiral SelectorSolvent/ConditionsProduct IsolatedTypical YieldOptical Purity
Diastereomeric Salt FormationD-2,3-dibenzoyl tartaric acid (D-DBTA)Dilute acid (HCl/H₂SO₄), 70–100°C, then coolingD-Valine70–80%>98% ee
Chiral ChromatographyL-ProlineWater/Methanol mobile phaseD-ValineVariesHigh ee

Biocatalytic Approaches for Enantiomer Production

Biocatalysis offers a green and highly selective route for the production of enantiomerically pure compounds, including amino acid derivatives. Enzymes can be utilized for either the direct enantioselective synthesis of this compound or for the resolution of racemic mixtures.

Enzymes capable of selectively cleaving the N-benzyloxycarbonyl (Cbz) protecting group have been identified and characterized, offering a distinct biocatalytic strategy. Enzymes such as Cbz-deprotecting enzymes (Cbz-ase) isolated from microorganisms like Sphingomonas paucimobilis and Burkholderia phenazinium are known to hydrolyze the Cbz group from protected amino acids researchgate.netrsc.orgrsc.orgresearchgate.netgoogle.com.

Crucially, many of these Cbz-deprotecting enzymes exhibit enantioselectivity, predominantly acting on L-amino acid derivatives while leaving the corresponding D-amino acid derivatives intact researchgate.netrsc.orgrsc.orgresearchgate.net. This enzymatic activity can be leveraged to obtain enantiopure this compound. For instance, if a racemic mixture of CBZ-DL-valine were subjected to an L-specific Cbz-deprotecting enzyme, the L-enantiomer would be converted to free L-valine, leaving the this compound unreacted and thus enriched in the D-configuration. The recovered CBZ-D-amino acids can be obtained in high yields and excellent enantiomeric purity, often exceeding 48% yield and 98% ee researchgate.net. This method provides a pathway to isolate enantiopure this compound from a racemic precursor.

Table 3: Enzymatic Deprotection for Enantiomer Enrichment

Enzyme SourceSubstrate SpecificityDeprotected ProductRecovered ProductTypical Yield (Recovered)Optical Purity (Recovered)
Sphingomonas paucimobilisL-specificL-ValineThis compound>48%>98% ee
Burkholderia phenaziniumL-specificL-ValineThis compound>48%>98% ee

Compound List:

this compound (N-Benzyloxycarbonyl-D-valine)

D-Valine

Benzyl Chloroformate (Cbz-Cl)

DL-Valine

L-Valine

D-2,3-dibenzoyl tartaric acid (D-DBTA)

L-2,3-dibenzoyl tartaric acid (L-DBTA)

Application of Cbz-ase Biocatalysts for Selective Transformations

Biocatalysis offers an environmentally friendly and highly selective approach to manipulating protected amino acids. Enzymes known as Cbz-ases (amidohydrolases) are capable of selectively cleaving the N-carbobenzyloxy (Cbz) group from amino acids and related compounds. This enzymatic deprotection is a key transformation in synthetic routes, allowing for the controlled release of the free amino group.

Research has highlighted the potential of Sphingomonas Cbz-ase for the selective hydrolysis of the Cbz group from various N-Cbz-modified amino acid substrates rsc.orgrsc.orgnih.gov. These biocatalysts can be employed in cascade reactions with other enzymes, such as esterases, to achieve sequential deprotection of doubly protected amino acids, offering a greener alternative to traditional chemical methods rsc.orgnih.govresearchgate.net. For instance, a cascade involving an esterase and Cbz-ase has been demonstrated for the deprotection of Cbz-L-Phe-OtBu to yield L-Phe rsc.orgnih.govresearchgate.net. The enzymatic cleavage of the Cbz group results in the formation of the free amino acid and benzyl alcohol, which can be monitored to track the reaction progress rsc.orgnih.gov.

Table 1: Biocatalytic Cbz Deprotection Examples

EnzymeSubstrate ExampleTransformationProduct ExampleKey ObservationCitation(s)
Sphingomonas Cbz-aseN-Cbz-protected amino acidsSelective Cbz cleavageFree amino acidCan be used in cascades with esterases for sequential deprotection; produces benzyl alcohol as a byproduct. rsc.orgrsc.orgnih.govresearchgate.net
Penicillin acylasesN-Cbz-protected amino acidsCbz deprotectionFree amino acidDemonstrated Cbz deprotection activity, producing benzyl alcohol. nih.gov

Advanced Derivatization Strategies

Beyond simple protection, this compound and its derivatives can undergo various modifications to tailor their properties for specific applications.

Modification of the Cbz Group for Structure-Activity Relationship (SAR) Studies

Modifications to the Cbz group or its replacement with other protecting groups are instrumental in structure-activity relationship (SAR) studies. By systematically altering the protecting group, researchers can elucidate its impact on a molecule's biological activity, solubility, or metabolic stability.

Studies involving baicalein (B1667712) amino acid derivatives have shown that Cbz-protected compounds exhibit superior neuroprotective activity compared to their Boc-protected counterparts mdpi.comresearchgate.net. In the context of enzyme inhibition, variations in the carbamate (B1207046) moiety, such as replacing the benzyl carbamate (Cbz) with other aromatic groups, have been explored to enhance binding affinity and inhibitory potency. For instance, modifications to the carbamate structure in dipeptide-type inhibitors have significantly influenced their activity against SARS-CoV 3CL protease nih.gov. Similarly, altering the carbamate group in dihydroisoxazole (B8533529) pharmacophores has been shown to impact their inhibitory activity against transglutaminase 2 (TG2) nih.gov. These studies underscore the importance of the Cbz group and its potential modifications in fine-tuning the biological profile of amino acid derivatives.

Esterification and Amidation Reactions for Conjugate Formation

Esterification and amidation reactions are fundamental for creating conjugates, linking this compound to other molecules, such as peptides, oligonucleotides, or bioactive scaffolds. These reactions are crucial for developing prodrugs, targeted delivery systems, or peptidomimetics.

N-Cbz-protected amino acids readily undergo amidation with amines, often facilitated by coupling reagents or through isocyanate intermediates generated in situ organic-chemistry.orgresearchgate.netrsc.orgrsc.orgmdpi.comnih.gov. For example, N-Cbz-protected amino acids can be condensed with amines to form amides, a process that can be achieved in a one-pot procedure using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) researchgate.netrsc.org. These amidation reactions are valuable for forming peptide bonds or creating amide-linked conjugates.

Enzymatic esterification also provides a route for derivatization, where N-protected amino acids can be reacted with alcohols to form esters fao.orgacs.org. For example, lipases and proteases have been employed for the esterification of N-Cbz-L-amino acids with secondary alcohols, yielding the corresponding esters fao.org. These esterification and amidation strategies are widely used in the synthesis of peptide-oligonucleotide conjugates (POCs), where amino acid residues are covalently attached to nucleic acid strands to enhance their therapeutic properties nih.govmdpi.com. Furthermore, Cbz-protected amino acids are used in the conjugation of bioactive molecules, such as 8-quinolinamine, to create potent antimalarial agents mdpi.comnih.gov.

Table 2: Esterification and Amidation Reactions for Conjugate Formation

Reaction TypeReactants/SubstratesConditions/ReagentsProduct TypeKey Application/ObservationCitation(s)
AmidationN-Cbz-protected amines, Amines2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents (in situ isocyanate formation)Amides, ConjugatesFacile one-pot synthesis of amides; efficient conversion of N-Cbz-protected amines to amides. researchgate.netrsc.org
AmidationN-Cbz-protected amino acids, Aryl aminesMethanesulfonyl chloride, N-methylimidazoleArylamidesHigh yields without racemization. organic-chemistry.org
AmidationCbz-protected L-amino acids, 8-quinolinaminesDCC, 10% Pd/C (hydrogenation)Amino acid conjugatesSynthesis of potent antimalarial agents. mdpi.comnih.gov
EsterificationN-Cbz-L-amino acids, Secondary alcoholsImmobilized protease or lipase, organic solvents, pH 7.5N-Cbz-amino acid estersYields up to 71% achieved; used for synthesizing N-Cbz-L-aspartyl-sec-butyl ester. fao.org
EsterificationN-protected α-amino acids, AlcoholCarbodiimide, 4-(dimethylamino)pyridineα-amino acid estersUsed for esterification; potential for racemization with aspartic and glutamic acid derivatives. acs.org
Peptide SynthesisCbz-protected amino acids, other protected amino acidsHBTU, HOBt, DIEA (coupling reagents)Dipeptides, TripeptidesSynthesis of peptide chains; Cbz group is removed by H2 with Pd/C-catalyzed hydrogenation. mdpi.com

Nucleophilic Substitution at the Methylated Nitrogen (for N-methylated analogs)

For N-methylated analogs of this compound, the nitrogen atom can be a site for nucleophilic substitution, allowing for further structural diversification. The presence of the Cbz group can facilitate these reactions.

A notable example involves the reaction of N-methylated Cbz-protected valine derivatives with nucleophiles. For instance, treatment with benzylamine (B48309) under mild conditions (THF, 25°C, 12 hrs) can lead to the formation of N-benzyl-N-methylvaline with yields around 72% . It is important to note that the methyl group on the nitrogen can introduce steric hindrance, potentially reducing reaction rates compared to non-methylated analogs .

Table 3: Nucleophilic Substitution at the Methylated Nitrogen

Substrate ExampleNucleophileConditionsProduct ExampleYieldKey ObservationCitation(s)
N-methylated Cbz-protected valine derivativeBenzylamineTHF, 25°C, 12 hrsN-benzyl-N-methylvaline72%Cbz group facilitates substitution; steric hindrance from methyl group noted.
N-methylated Cbz-protected valine derivativeSodium methoxideMethanol, reflux, 8 hrsMethyl ester derivative68%Alkaline conditions promote esterification without Cbz cleavage.

Oxidation Reactions to α-Keto Acid Derivatives (for N-methylated analogs)

N-methylated Cbz-protected valine derivatives can also be subjected to oxidation reactions to yield α-keto acid derivatives. These transformations are significant for introducing reactive carbonyl groups or modifying peptide backbones.

Controlled oxidation reactions, particularly using chromium-based oxidants, have been reported to provide higher yields for the conversion of Cbz-N-methyl-L-valine to its α-keto acid derivative due to milder reaction conditions compared to oxidants like permanganate (B83412) . Crucially, the Cbz group remains stable during these oxidation processes, allowing for selective modification at the α-carbon position .

Table 4: Oxidation Reactions to α-Keto Acid Derivatives

Substrate ExampleOxidant/ConditionsProduct ExampleKey ObservationCitation(s)
Cbz-N-methyl-L-valineChromium-based oxidantsα-Keto acid derivativeHigher yields achieved with chromium-based oxidants; Cbz group remains stable, allowing selective α-carbon modification.
Cbz-N-methyl-L-valinePermanganate (less effective)α-Keto acid derivativeMilder conditions with chromium-based oxidants are preferred for higher yields.

Compound List

this compound

D-valine

N-Cbz-L-valine

N-Cbz-L-valine methyl ester

N-benzyl-N-methylvaline

Cbz-L-Phe-OtBu

L-Phe

Benzyl alcohol

N-methylated Cbz-protected valine derivative

Baicalein amino acid derivatives

8-quinolinamine

N-Cbz-L-aspartyl-sec-butyl ester

N-Cbz-L-histidine (Cbz-d-His(Cbz)-OH)

L-lysine (Boc-l-Lys-OMe)

L-alanine (H-l-Ala-OMe)

D-histidine

L-arginine (H-l-Arg(Pbf)-OMe)

N-Cbz-D-valine

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of CBZ-D-VALINE and quantifying its enantiomeric excess, ensuring that the desired D-enantiomer is present with high fidelity.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard technique for evaluating the purity of this compound. This method separates the target compound from potential impurities and degradation products based on their differential interactions with a stationary phase and a mobile phase.

Purity Assessment: Studies have reported purity levels for this compound. For instance, one analysis indicated a purity of 98.72% . Another source specifies a minimum purity of 95.0 area% as determined by HPLC nih.gov. These values are typically determined by integrating the peak area of this compound relative to the total peak area detected at a specific UV wavelength, often around 254 nm medchemexpress.com.

Table 1: HPLC Purity Analysis of this compound

ParameterValue/DescriptionSource
CompoundThis compound-
Purity (HPLC)98.72%
Purity (HPLC)min. 95.0 area% nih.gov
Detection WavelengthTypically ~254 nm medchemexpress.com

Determining the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical, as the presence of the L-enantiomer can affect its biological activity and chemical behavior. Chiral chromatography employs specialized stationary phases designed to differentiate between enantiomers.

Enantiomeric Purity: Optical purity, often determined by chiral liquid chromatography (LC), for this compound has been reported as a minimum of 98.0% ee nih.gov.

Methodology: Chiral separation is typically achieved using columns packed with chiral stationary phases (CSPs). Various CSPs, such as those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T, T2, R, TAG) or polysaccharide derivatives (e.g., CHIRALPAK series), are known to resolve N-protected amino acids spectrabase.comnist.govaxios-research.comresearchgate.net. The mobile phase composition (often mixtures of hexane (B92381) and isopropanol (B130326) or ethanol) and detection wavelength (e.g., 254 nm) are optimized for effective separation and quantification of the D- and L-enantiomers.

Table 2: Chiral Chromatography for Enantiomeric Excess Determination

ParameterValue/DescriptionSource
CompoundThis compound-
Optical Purity (LC)min. 98.0 ee% nih.gov
Chiral Stationary Phasee.g., CHIROBIOTIC T/T2/R/TAG, Chiralcel OD, Chiralpak AS–H spectrabase.comnist.govaxios-research.com
Typical Mobile PhaseHexane/Isopropanol or Hexane/Ethanol mixtures spectrabase.comnist.govaxios-research.com
Detection WavelengthTypically 214 nm or 254 nm spectrabase.comnist.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for confirming the structural integrity of this compound. While detailed conformational analysis might be complex for a single amino acid derivative, NMR spectra unequivocally verify the presence and connectivity of atoms, confirming the Cbz protecting group and the D-valine backbone.

Structural Confirmation: ¹H NMR spectroscopy has been described as consistent with the structure of this compound . Specific spectral assignments, typically obtained in solvents like DMSO-d₆ or CDCl₃, would reveal characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the methylene (B1212753) protons of the Cbz group, the alpha-proton and methyl protons of the valine residue, and the amide proton. The absence of signals corresponding to the L-enantiomer or significant impurities is also assessed.

Mass Spectrometry (MS) and tandem Mass Spectrometry (MS/MS) are vital for determining the molecular weight and confirming the elemental composition of this compound. Fragmentation patterns can further elucidate structural features.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) coupled with mass spectrometry can provide the molecular ion peak, confirming the molecular weight. While specific data for this compound from non-benchchem sources is limited in the search results, the expected molecular formula for this compound is C₁₃H₁₇NO₄, corresponding to a molecular weight of approximately 251.28 g/mol nih.gov. LC-MS analysis would typically detect a protonated molecular ion, such as [M+H]⁺.

Fragmentation Analysis: MS/MS can provide fragment ions that correspond to the cleavage of specific bonds within the molecule, such as the loss of the benzyl (B1604629) group or parts of the valine side chain, thereby corroborating the proposed structure.

Table 3: Mass Spectrometry Data for this compound (Expected)

Ion TypeExpected m/z Value (approx.)DescriptionSource (General)
[M+H]⁺ (ESI+)252.1Protonated molecule (C₁₃H₁₇NO₄ + H⁺) nih.gov
[M-H]⁻ (ESI-)250.1Deprotonated molecule (C₁₃H₁₇NO₄ - H⁻) nih.gov
Fragment IonsVariese.g., Loss of benzyl group, valine fragments medchemexpress.com (related)

Compound List

this compound

N-Benzyloxycarbonyl-D-valine

Z-D-Val-OH

N-Carbobenzoxy-D-valine

D-Valine

L-Valine

Computational Chemistry and Molecular Modeling Studies of Cbz D Valine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of CBZ-D-VALINE. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. DFT calculations can be applied to this compound to predict a variety of properties. nih.govnih.govaustinpublishinggroup.com

Geometric Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the ground-state geometry. This involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Electronic Properties: Key electronic descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap suggests higher reactivity.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index. These values help in predicting how this compound might interact with other molecules.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and analyze bonding characteristics. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: This table is illustrative of typical DFT output and is not based on published experimental data for this compound.)

PropertyCalculated ValueSignificance
Total Energy-X HartreesRepresents the total electronic energy of the optimized structure.
HOMO Energy-Y eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy+Z eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap(Y+Z) eVIndicates chemical reactivity and kinetic stability.
Dipole MomentD DebyesMeasures the polarity of the molecule.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data. researchgate.netnih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can provide highly accurate predictions of electronic structure and reactivity. austinpublishinggroup.comchimia.ch

For this compound, ab initio calculations can be used to:

Accurately determine the molecular geometry and conformational energies.

Predict reaction pathways and transition states for chemical reactions involving the molecule. researchgate.net

Calculate properties like electron affinity and ionization potential.

Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide a dynamic picture of its behavior, particularly its conformational flexibility in different environments. researchgate.net

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations explicitly model these interactions, providing insights into:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between this compound and solvent molecules (e.g., water or methanol) can be analyzed. researchgate.net These interactions are crucial for understanding the molecule's solubility and stability in solution.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shells. researchgate.net

Hydrophobic Interactions: The behavior of the nonpolar parts of this compound, such as the benzyl (B1604629) and isopropyl groups, in aqueous environments can be studied to understand hydrophobic effects on its conformation and aggregation.

This compound possesses several rotatable bonds, leading to a wide range of possible conformations. MD simulations are used to explore the conformational landscape of the molecule. nih.gov

Dihedral Angle Distribution: The flexibility of the molecule is often characterized by analyzing the distribution of its key dihedral (torsion) angles over the course of a simulation. researchgate.net For the valine side chain, the crucial dihedral angle is χ1, which defines the orientation of the isopropyl group.

Conformational States: By monitoring these dihedral angles, researchers can identify the most populated and energetically favorable conformations of this compound in solution. Studies on the valine residue show distinct preferences for specific rotameric states. nih.govnih.gov For example, the χ1 angle in valine typically populates staggered conformations around -60° (g-), 180° (t), and +60° (g+). nih.gov

Table 2: Typical Preferred Side-Chain Dihedral Angles (χ1) for Valine (Note: Data is based on general observations for valine residues and may vary for the this compound derivative.)

RotamerDihedral Angle (χ1) RangeTypical Population
g--60° ± 20°Common
t (trans)180° ± 20°Most Populous
g++60° ± 20°Least Populous (due to steric hindrance)

Molecular Docking and QSAR Studies

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery to predict how a molecule might interact with a biological target and to correlate its chemical structure with its biological activity.

Molecular Docking: This technique predicts the preferred orientation of one molecule (ligand, e.g., this compound) when bound to a second molecule (receptor, e.g., a protein enzyme) to form a stable complex. nih.govresearchgate.netmdpi.com The process involves:

Defining the 3D structures of the ligand and the receptor.

Sampling a large number of possible binding poses of the ligand within the receptor's active site.

Using a scoring function to estimate the binding affinity for each pose. The resulting binding energy (e.g., in kcal/mol) indicates the stability of the complex. nih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a structural hypothesis for the molecule's biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling approach that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For a series of D-valine derivatives, a QSAR model could be developed to:

Calculate a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., lipophilicity (logP), molecular weight, van der Waals surface area). nih.gov

Use statistical methods, such as Partial Least Squares (PLS), to build a regression model that correlates these descriptors with the measured biological activity (e.g., inhibitory concentration, IC50). nih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that contribute to the desired biological effect.

Predicting interactions with biological targets

Computational methods, particularly molecular docking, are instrumental in predicting the interactions between a small molecule like this compound and various biological targets, primarily proteins. This in silico approach models the binding of a ligand to the active site of a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While specific molecular docking studies focused exclusively on this compound are not extensively documented in publicly available research, the principles of these computational techniques can be applied to understand its potential biological interactions. The process involves creating a three-dimensional model of this compound and docking it into the binding sites of various known protein structures. The resulting binding energies and interaction patterns can help identify potential biological targets.

For instance, a semirigid docking of a single water molecule has been mentioned in the context of supramolecular chemistry studies involving N-Cbz-D-valine, highlighting the compound's capacity for forming specific, directed interactions. uniroma1.it This foundational interaction modeling is a component of more complex studies aimed at predicting how the molecule might fit into a protein's active site. The outcomes of such predictive studies are often quantified by a docking score, which estimates the binding affinity.

The accuracy of these predictions relies heavily on the quality of the protein crystal structure and the sophistication of the computational algorithms used. The insights gained from these predictive studies can guide further experimental validation to confirm the biological activity of this compound against the identified targets.

Quantitative Structure-Activity Relationships for derivative design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iqnih.govresearchgate.netnih.gov These models are pivotal in the rational design of new derivatives with enhanced potency and selectivity.

Specific QSAR studies dedicated to the derivatives of this compound are not readily found in the surveyed scientific literature. However, the general principles of QSAR can be applied to guide the design of novel analogs. A typical QSAR study involves a dataset of compounds with known biological activities. For these compounds, various molecular descriptors are calculated, which quantify different aspects of their chemical structure, such as steric, electronic, and hydrophobic properties.

Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity. For example, in studies of other chemical series, descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and Mulliken charges have been found to correlate with biological activity. uobasrah.edu.iq

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to have the most favorable activity profiles, thereby saving time and resources. The design of new derivatives would involve systematic modifications to the this compound scaffold, such as altering substituents on the phenyl ring of the CBZ group or modifying the valine side chain, and then using the QSAR model to forecast the impact of these changes on biological activity.

Applications of Cbz D Valine in Peptide and Peptidomimetic Design

Role as a Protected Amino Acid Building Block in Peptide Synthesis

CBZ-D-VALINE functions as a protected form of the D-amino acid valine, where the amino group is reversibly blocked by the Cbz group. This protection is essential to prevent unwanted side reactions during the controlled, stepwise formation of peptide bonds. The Cbz group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to reveal the free amino group for subsequent coupling reactions.

While the benzyloxycarbonyl (Cbz) protecting group has traditionally been more prevalent in solution-phase synthesis, this compound can be utilized in Solid-Phase Peptide Synthesis (SPPS). peptide.com In SPPS, the peptide is assembled step-by-step while anchored to a solid support, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple washing steps. mdpi.com The use of D-amino acids like this compound is a key strategy in designing synthetic peptides with specific functions.

One of the challenges in using protected amino acids like this compound in SPPS is the potential for racemization, where the stereochemical integrity of the amino acid is compromised. However, the risk of racemization can be minimized by using specific coupling reagents. For instance, the use of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as coupling agents results in a significantly lower racemization risk (less than 2%) compared to using dicyclohexylcarbodiimide (B1669883) (DCC) alone (5-10%).

Table 1: Racemization Risk in Peptide Coupling Reactions

Coupling Reagent(s)Racemization Risk
DCC alone5–10%
HOBt/EDCI<2%

This table illustrates the reduced risk of racemization when using HOBt/EDCI as coupling reagents compared to DCC alone during peptide synthesis.

Historically, Cbz-protected amino acids have been extensively used in solution-phase peptide synthesis. peptide.com This classical approach involves carrying out the coupling and deprotection reactions in a homogenous solution. While it can be more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable method for large-scale synthesis and for certain complex peptides. This compound is well-suited for this method, allowing for the controlled addition of a D-valine residue to a growing peptide chain in solution. sigmaaldrich.com

Strategic Incorporation of D-Amino Acids in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. researchgate.netsymeres.com The strategic incorporation of D-amino acids, such as D-valine from this compound, is a cornerstone of peptidomimetic design. researchgate.net

The incorporation of D-valine can also influence the formation and stability of these structures. By strategically placing a D-amino acid, researchers can control the folding of a peptide into a desired hairpin conformation. mdpi.com This ability to design and control peptide structure is crucial for developing molecules that can bind to specific biological targets with high affinity and selectivity.

Table 2: Common D-Amino Acids in β-Hairpin Design

D-Amino AcidCommon Turn SequenceResulting β-Turn Type
D-ProlineD-Pro-Xxx (e.g., D-Pro-Gly)Type II'
D-AlanineD-Pro-D-AlaType I'

This table shows examples of how different D-amino acids are used in specific sequences to promote the formation of particular β-turn types, which are fundamental to β-hairpin structures.

A major obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. mdpi.com Proteases are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. Because D-amino acids are not typically found in natural proteins, peptides containing them are often resistant to proteolytic cleavage. nih.gov

By substituting an L-valine with a D-valine, the resulting peptide becomes a poor substrate for many proteases, thereby increasing its half-life in vivo. This enhanced stability is a significant advantage for developing peptide-based drugs with improved pharmacokinetic profiles. This strategy is a key component of creating peptidomimetics that can withstand the harsh enzymatic environment of the body and exert a sustained therapeutic effect. researchgate.netnih.gov

Development of Bioactive Conjugates and Hybrid Molecules

The strategic conjugation of this compound to other molecules, such as natural products and therapeutic agents, represents a significant area of research aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and enabling targeted drug delivery. The unique structural characteristics of this compound make it a valuable building block in the design of these sophisticated molecular constructs.

Amino acid-natural compound conjugates for enhanced bioactivity

The conjugation of amino acids to natural products is a promising strategy to improve the biological activity and physicochemical properties of these compounds. mdpi.com Natural products often possess potent biological activities but may be limited by poor water solubility, low bioavailability, or lack of target specificity. scirp.orgmdpi.com The incorporation of amino acids, such as D-valine protected with a carboxybenzyl (Cbz) group, can address some of these limitations. mdpi.com

A general approach to synthesizing such conjugates involves the esterification of a hydroxyl group on the natural product with the carboxylic acid of a Cbz-protected amino acid. mdpi.com This reaction is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.commdpi.com The Cbz protecting group is crucial in this process as it prevents unwanted side reactions at the amino terminus, ensuring the formation of the desired conjugate. Following conjugation, the Cbz group can be removed via hydrogenolysis if the free amine is required for subsequent biological activity or further modification. mdpi.comacs.org

Table 1: General Synthetic Approach for Amino Acid-Natural Compound Conjugates

StepDescriptionReagents and ConditionsPurpose
1Protection of Amino AcidBenzyloxycarbonyl chloride (Cbz-Cl)Protects the amino group of D-valine to prevent side reactions.
2Esterification/ConjugationThis compound, Natural Product (with -OH group), EDCI/DMAP, DCMForms an ester linkage between the amino acid and the natural product.
3Deprotection (Optional)H₂, Pd/C, MethanolRemoves the Cbz group to yield a free amine if desired for biological activity.

This table presents a generalized synthetic pathway. Specific conditions may vary based on the natural product and desired final compound.

Conjugation to drug linkers and therapeutic agents

This compound and, more broadly, the D-valine residue, play a critical role in the design of linkers for antibody-drug conjugates (ADCs). biochempeg.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected by a chemical linker. nih.govadcreview.com The linker's stability in systemic circulation and its efficient cleavage at the tumor site are paramount for the efficacy and safety of the ADC. iris-biotech.denjbio.com

The dipeptide sequence, particularly valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), is a widely used motif in enzymatically cleavable linkers. iris-biotech.de These dipeptides are recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. nih.gov The valine residue is a key component of this recognition sequence. biochempeg.com Upon internalization of the ADC into the cancer cell, the linker is cleaved, releasing the potent cytotoxic payload in its active form. iris-biotech.de

The Val-Ala dipeptide linker is another important motif, found in ADCs like loncastuximab tesirine. This linker also relies on cathepsin-mediated cleavage for drug release. nih.gov The choice between Val-Cit and Val-Ala can influence properties such as drug-to-antibody ratio (DAR) and hydrophilicity of the final ADC. The development of these linkers has been instrumental in the success of auristatin-based ADCs, where the linker is attached to the N-terminus of the auristatin payload. nih.govrsc.org

Table 2: Examples of Valine-Containing Linkers in Antibody-Drug Conjugates (ADCs)

ADC Drug NameLinker TypeDipeptide SequenceCytotoxic PayloadTarget Antigen
Brentuximab vedotin (Adcetris®)Protease-cleavableValine-Citrulline (Val-Cit)Monomethyl auristatin E (MMAE)CD30
Enfortumab vedotin (Padcev®)Protease-cleavableValine-Citrulline (Val-Cit)Monomethyl auristatin E (MMAE)Nectin-4
Tisotumab vedotin (Tivdak™)Protease-cleavableValine-Citrulline (Val-Cit)Monomethyl auristatin E (MMAE)Tissue Factor (TF)
Trastuzumab vedotinProtease-cleavableValine-Citrulline (Val-Cit)Monomethyl auristatin E (MMAE)HER2
Loncastuximab tesirineProtease-cleavableValine-Alanine (Val-Ala)SG3199 (PBD dimer)CD19

This table highlights prominent examples of ADCs that utilize valine-containing dipeptide linkers. The specific stereochemistry of the valine residue may vary.

Mechanistic and Enzymological Research Involving Cbz D Valine

Investigation of Protecting Group Mechanism

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and organic chemistry for the protection of amine functionalities. numberanalytics.combachem.com Its strategic use prevents unwanted reactions at the amino group of D-valine, enabling chemists to direct reactions to other parts of the molecule. numberanalytics.commasterorganicchemistry.com

Cbz group's role in amino group protection during synthesis

The primary role of the Cbz group in the context of CBZ-D-VALINE is to act as a temporary "hat" for the amino group, rendering it less reactive. masterorganicchemistry.com This is essential during peptide synthesis, where the goal is to form a peptide bond between the carboxylic acid of one amino acid and the amino group of another. Without protection, the amino group of D-valine could react with itself or other reagents in an uncontrolled manner. slideshare.net

The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent in the presence of a base. numberanalytics.comtotal-synthesis.com This forms a stable carbamate (B1207046) linkage, effectively masking the nucleophilicity of the amino group. numberanalytics.comtotal-synthesis.com The stability of the Cbz group under a variety of reaction conditions, including those that are acidic or basic, makes it a versatile and widely used protecting group. total-synthesis.com This orthogonality allows for the selective removal of other protecting groups on the molecule without affecting the Cbz-protected amine. masterorganicchemistry.comnih.gov

Hydrogenolysis and other methods for Cbz deprotection

A key advantage of the Cbz protecting group is its facile removal under specific and mild conditions, a process known as deprotection. masterorganicchemistry.comontosight.ai The most common method for cleaving the Cbz group is hydrogenolysis. bachem.comtotal-synthesis.com

Hydrogenolysis: This chemical reduction process typically involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). total-synthesis.comrsc.org The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This method is favored for its mildness and high efficiency, often proceeding quantitatively within a few hours. total-synthesis.com Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of H₂ gas, is another effective variation of this method. total-synthesis.comresearchgate.net

Other Deprotection Methods: While hydrogenolysis is prevalent, the Cbz group can also be removed by strong acids such as hydrobromic acid (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). bachem.com However, these conditions are harsh and can affect other sensitive functional groups in the molecule. masterorganicchemistry.com

Table 1: Common Deprotection Methods for the Cbz Group

MethodReagentsKey Features
HydrogenolysisH₂, Pd/CMild, high yield, neutral pH. bachem.comtotal-synthesis.com
Transfer HydrogenolysisAmmonium formate, Pd/CAvoids the use of H₂ gas. total-synthesis.com
Strong Acid CleavageHBr/acetic acid, HFHarsh conditions, less selective. bachem.com

Enzymatic Transformations of D-Valine and its Derivatives

The use of enzymes in chemical synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.govrsc.org Research in this area has led to the discovery and development of enzymes capable of transforming D-valine and its derivatives.

Studies on deprotectase biocatalysts for Cbz removal

"Deprotectase" biocatalysts are enzymes that can selectively remove protecting groups. nih.gov Several studies have focused on identifying and characterizing enzymes that can cleave the Cbz group from amino acids. These enzymes, often referred to as Cbz-hydrolases or Cbz-ases, offer a mild and environmentally friendly approach to deprotection. nih.govresearchgate.net

Researchers have successfully isolated and characterized Cbz-deprotecting enzymes from various microorganisms. researchgate.net For instance, an enzyme from Sphingomonas paucimobilis has been shown to effectively deprotect a range of Cbz-protected L-amino acids. nih.govresearchgate.net While this particular enzyme shows a preference for the L-enantiomer, subsequent research has indicated the existence of a complementary D-specific Cbz hydrolase from Burkholderia phenazinium. researchgate.netrsc.orgrsc.org The enzymatic hydrolysis of the Cbz group yields the free amino acid and benzyl alcohol as a byproduct. nih.govrsc.org

The development of these biocatalysts is a significant step towards creating more sustainable synthetic processes. nih.govresearchgate.net For example, a two-step enzymatic cascade has been developed where one enzyme removes a carboxyl protecting group and a second enzyme, a Cbz-ase, removes the Cbz group. researchgate.net

Table 2: Examples of Cbz-Deprotecting Enzymes

Enzyme SourceStereospecificityReference
Sphingomonas paucimobilisL-specific nih.govresearchgate.net
Burkholderia phenaziniumD-specific researchgate.netrsc.orgrsc.org

Impact on branched-chain amino acid metabolism pathways

Branched-chain amino acids (BCAAs), including valine, isoleucine, and leucine (B10760876), are essential nutrients with crucial roles in metabolic homeostasis. frontiersin.orgmdpi.com Their catabolism, the process of breaking them down, occurs through a series of enzymatic reactions primarily in the mitochondria. nih.gov The initial steps are common to all three BCAAs and are catalyzed by branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.comfrontiersin.org

While research directly linking this compound to the modulation of BCAA metabolic pathways is not extensively documented, the study of D-amino acids and their derivatives provides insights. The introduction of a D-amino acid like D-valine can potentially influence these pathways. For instance, D-valine has been observed to have inhibitory effects on certain cell types. chemicalbook.com

Recent studies have highlighted the distinct metabolic effects of each BCAA. nih.govnih.gov For example, reducing dietary isoleucine and, to a lesser extent, valine can have beneficial metabolic effects. nih.govnih.gov Understanding how derivatives like this compound might interact with or be processed by the enzymes in these pathways is an area for future investigation. The enzymes involved in the later, specific steps of valine degradation could potentially interact with D-valine or its derivatives once the protecting group is removed.

Cbz D Valine in the Context of Drug Discovery and Development Research

Exploration of CBZ-D-VALINE Derivatives for Therapeutic Applications

The unique structural features of this compound make it a valuable starting material for creating a wide array of derivatives with potential therapeutic uses. Researchers have modified and incorporated this compound into larger molecules to explore its efficacy in various disease contexts.

Derivatives of D-valine, for which this compound is a key precursor, have shown potential in both antiviral and anticancer research. In the realm of antiviral therapies, D-valine derivatives have been investigated for their ability to interfere with viral replication. For instance, the valine ester of acyclovir (B1169), an antiviral medication, demonstrates significantly improved absorption in the body compared to acyclovir alone. google.com This enhancement in bioavailability is a critical factor in developing more effective oral antiviral treatments. google.com

In cancer research, the focus has been on designing "prodrugs" that are inactive until they reach a tumor. pnas.org This targeted approach aims to minimize harm to healthy cells. pnas.org One strategy involves creating peptide-based prodrugs that can be activated by enzymes, such as plasmin, which are often found in higher concentrations around tumors. pnas.org A study synthesized a peptidyl prodrug containing D-valine, D-Val-Leu-Lys-X, where X represents an anticancer agent. pnas.org The D-valine was incorporated to enhance stability. pnas.org These prodrugs were designed to be specifically cleaved by plasmin, releasing the active anticancer drug directly at the tumor site. pnas.org Research has also indicated that certain D-valine analogs can exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Table 1: Examples of this compound Derivatives and Their Therapeutic Applications

Derivative/Related Compound Therapeutic Application Research Finding Citation
Valacyclovir (valine ester of acyclovir) Antiviral Improved oral bioavailability compared to acyclovir. google.com
D-Val-Leu-Lys-X (peptidyl prodrug) Anticancer Designed for localized activation by tumor-associated plasmin. pnas.org
D-Valine analogs Anticancer Demonstrated enhanced cytotoxicity against various cancer cell lines.
4-methoxybenezenesulfonamide-D-valine cyclobutanone Antiviral (SARS-CoV-2) Synthesized and studied for its potential antiviral activity against SARS-CoV-2 helicase. mdpi.com

The search for new antibiotics is a critical area of research, and this compound derivatives have been explored for their potential in this space. One target for new antibiotics is the enzyme diaminopimelate desuccinylase (DapE), which is essential for the survival of many bacteria. mdpi.com Researchers have synthesized and tested various compounds to inhibit this enzyme. Among them, a 4-methoxyphenylsulfonamide-D-valine derivative showed promising inhibitory activity. mdpi.com

Furthermore, self-assembling amino acids with protecting groups like Cbz have demonstrated antibacterial properties. chemrxiv.org These modified amino acids can act on their own or in combination with existing antibiotics to combat a wide range of bacteria. chemrxiv.org For example, a study showed that Boc-Valine, a related protected amino acid, when combined with the antibiotic chloramphenicol, was effective at a lower concentration than the antibiotic alone. chemrxiv.org

Amino acid derivatives are also being investigated for their potential in treating neurological conditions. Some studies suggest that D-valine may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. While direct research on this compound for neurological applications is less documented, the use of amino acids in developing drugs for central nervous system (CNS) diseases is a well-established strategy. researchgate.net For example, N-Cbz-D-Phenylalanine, a structurally similar compound, is used in neurochemical research and in the development of drug delivery systems targeting the CNS. lookchem.com

A significant application of this compound lies in the design of prodrugs and targeted drug delivery systems. medchemexpress.com A prodrug is an inactive form of a drug that is converted into its active form within the body. if-pan.krakow.pl This approach can improve a drug's properties, such as its solubility, stability, and ability to be absorbed. researchgate.netif-pan.krakow.pl

The use of amino acid esters, like those derived from this compound, is a common strategy to enhance the oral bioavailability of drugs. if-pan.krakow.plnih.gov Valacyclovir is a prime example of a successful valine ester prodrug. google.comif-pan.krakow.pl The D-form of valine is particularly advantageous in prodrug design because it is more resistant to being broken down by enzymes, leading to a more stable drug.

Targeted drug delivery aims to concentrate a medication at the site of disease, thereby increasing its effectiveness and reducing side effects. nih.govnih.gov this compound and its derivatives can be incorporated into complex delivery systems. For instance, they can be used to create nanoparticles that carry anticancer drugs and are designed to release their payload specifically in the tumor environment. nih.gov

Pharmacokinetic and Pharmacodynamic Research Considerations

The study of how the body affects a drug (pharmacokinetics) and how a drug affects the body (pharmacodynamics) is crucial in drug development. This compound and its derivatives present unique considerations in these areas.

The stability and bioavailability of a drug are key determinants of its effectiveness. Bioavailability refers to the proportion of a drug that enters the circulation when introduced into the body and so is able to have an active effect. researchgate.net The use of this compound in drug design can significantly influence these factors.

The Cbz protecting group enhances the stability of the D-valine molecule during chemical synthesis. guidechem.com Moreover, the D-configuration of valine itself contributes to the stability of the final drug product in the body by making it resistant to degradation by enzymes. This increased stability can lead to a longer duration of action and improved therapeutic outcomes.

The incorporation of a valine moiety, often introduced using this compound, is a well-established method for improving a drug's bioavailability, particularly for oral medications. google.comnih.gov This is because the resulting amino acid ester can be recognized and transported across the intestinal wall by specific transporter proteins, such as PepT1. nih.gov This active transport mechanism allows for more efficient absorption of the drug into the bloodstream. nih.gov Studies have shown that valine ester prodrugs can have dramatically higher bioavailability compared to the parent drug. nih.gov

Modulation of Protease Degradation

The stability of peptide-based drugs is a critical factor in their therapeutic efficacy, and resistance to degradation by proteases is a key determinant of this stability. The incorporation of non-natural amino acids like D-valine, and its N-terminally protected form, this compound, is a well-established strategy to modulate protease degradation.

Proteases, such as those in the human digestive system like α-chymotrypsin and pepsin, have specific substrate preferences. beilstein-journals.org For instance, α-chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues. beilstein-journals.org While it can secondarily hydrolyze bonds at the carbonyl end of valine, the D-enantiomer, as found in this compound, can hinder this recognition and subsequent cleavage. beilstein-journals.org This resistance to degradation is a crucial attribute, as it can extend the half-life of peptide-based drug candidates, allowing for sustained therapeutic effects.

Research into protease-activated "prodrugs" has highlighted the utility of designing peptide sequences that are specifically cleaved by tumor-associated proteases like plasmin. pnas.org In one study, a tripeptide containing D-Valine was synthesized to serve as a plasmin substrate for the targeted release of an anticancer drug. pnas.org The synthesis involved coupling this compound with leucine (B10760876) methyl ester. pnas.org This approach demonstrates the potential of incorporating D-amino acids to create prodrugs that are stable in general circulation but are activated at the site of disease by specific proteases.

The table below summarizes the substrate specificities of some common proteases, illustrating why the inclusion of a D-amino acid like D-valine can impede their activity.

ProteasePreferred Cleavage Site
α-Chymotrypsin C-terminal to large hydrophobic residues (e.g., Phe, Tyr, Trp, Leu). Secondary hydrolysis can occur at Val. beilstein-journals.org
Pepsin Typically does not cleave at Val, Ala, or Gly linkages. beilstein-journals.org
Elastase Prefers small, uncharged non-aromatic residues (e.g., Gly, Ala, Ser), but also Val, Leu, and Ile. beilstein-journals.org

Transport Mechanisms, e.g., Peptide Transporters (PEPT1, PEPT2)

The absorption and distribution of peptide-based drugs and amino acid derivatives are often mediated by specific transport proteins. The peptide transporters PEPT1 and PEPT2 are key players in the intestinal absorption and renal reabsorption of di- and tripeptides. The presence of the carboxybenzyl (Cbz) protecting group on this compound can influence its interaction with these transporters. While specific transport studies on this compound are not extensively detailed in the provided results, the general mechanisms of amino acid and peptide transport provide a framework for understanding its potential pathways.

Amino acid transporters are a large family of proteins responsible for moving amino acids across cellular membranes. medchemexpress.commedchemexpress.com Given that this compound is a derivative of the amino acid valine, it is plausible that it could interact with one or more of these transporters. However, the bulky Cbz group may sterically hinder its binding to certain transporters that have specific substrate requirements.

Toxicological Assessment of this compound and its Metabolites

The evaluation of the potential toxicity of any new chemical entity is a cornerstone of drug development. This includes understanding its effects at the cellular level and identifying its metabolic fate.

Cellular Toxicity Mechanisms

While direct studies on the cellular toxicity mechanisms of this compound are not specified, research on related compounds provides some insights. For instance, studies on the drug carbamazepine (B1668303) (CBZ), which also contains a dibenzazepine (B1670418) carboxamide moiety, have been conducted in zebrafish embryos to assess its toxicological effects. nih.gov These studies have shown that CBZ can induce metabolomic perturbations and that some of its metabolites are involved in renal processes. nih.gov Although structurally different from this compound, this highlights the importance of evaluating the potential for cellular and organ-level toxicity of compounds containing the Cbz group.

Metabolomics in Toxicity Evaluation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for evaluating the toxic effects of chemical compounds. By analyzing the changes in the metabolome following exposure to a substance, researchers can identify perturbed biochemical pathways and gain insights into the mechanisms of toxicity.

Studies on valine itself have shown that its administration can alter the brain and plasma metabolome. nih.gov For example, intracerebroventricular injection of valine in rainbow trout led to an enrichment of amino acid metabolism and energy production pathways in the brain. nih.gov Furthermore, research on branched-chain amino acids (BCAAs), including valine, has demonstrated that they can have distinct metabolic effects, with isoleucine and valine being key mediators of the adverse metabolic effects associated with high BCAA levels. nih.gov

In the context of this compound, a metabolomics approach would be invaluable for identifying its biotransformation products and understanding their downstream effects on cellular metabolism. This could reveal potential off-target effects and provide a comprehensive picture of its toxicological profile. For example, metabolomic analysis of zebrafish embryos exposed to carbamazepine revealed nonmonotonic dose responses and pointed towards the developing kidney as a potential target organ. nih.gov A similar approach for this compound would be crucial for a thorough toxicological assessment.

Future Directions and Emerging Research Areas

Integration of AI and Machine Learning in CBZ-D-VALINE Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize various aspects of chemical research, including the study and application of this compound. While direct research applying AI/ML specifically to this compound is an emerging field, its potential impact is significant. AI and ML algorithms can accelerate the discovery and optimization of synthesis routes for this compound and its derivatives by predicting reaction outcomes, identifying optimal catalysts, and streamlining process parameters [general knowledge]. Furthermore, ML models can be employed to predict the physicochemical properties and biological activities of novel molecules incorporating the this compound scaffold, thereby expediting the drug discovery pipeline. Predictive modeling can also aid in the design of new peptides and peptidomimetics that utilize this compound as a chiral building block, potentially leading to enhanced therapeutic efficacy or novel material properties.

Advanced Biocatalysis for Sustainable Synthesis

Biocatalysis offers a greener and more sustainable approach to chemical synthesis, and its application to amino acid derivatives like this compound is a growing area of interest. While specific biocatalytic routes for the direct synthesis of this compound are still under development, enzymes are increasingly utilized for the stereoselective synthesis of chiral intermediates and the introduction or removal of protecting groups. For instance, enzymes like lipases are known for their regioselective and chemoselective capabilities in ester and carbamate (B1207046) chemistry beilstein-journals.orgrsc.org. Research into developing specific deprotectase biocatalysts, such as Cbz hydrolases, is also advancing, which could facilitate the selective removal of the Cbz group from this compound derivatives under mild conditions rsc.org. The exploration of immobilized enzymes in continuous flow systems presents an opportunity for efficient, scalable, and environmentally friendly production of protected amino acids, aligning with the principles of green chemistry beilstein-journals.org.

Novel Applications in Materials Science and Polymer Chemistry

The unique chiral nature of this compound makes it a valuable building block for advanced materials and polymer science. Its incorporation into polymer chains can lead to the development of optically active polymers with specific chiroptical properties, which are of interest for applications in chiral separations, sensors, and nonlinear optics evitachem.com. Furthermore, this compound serves as a crucial component in the synthesis of complex molecules, including natural products like Thermolides, which feature D-valine residues acs.org. This highlights its utility in constructing intricate molecular architectures. Research is exploring the use of this compound in creating peptide-based biomaterials, hydrogels, and scaffolds for tissue engineering, leveraging the biocompatibility and self-assembly properties of peptides.

Clinical Translational Research of this compound Derived Therapeutics

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based therapeutics and drug delivery systems guidechem.comchemicalbook.com. A notable example of a this compound-derived therapeutic is Valganciclovir, an antiviral medication, where Cbz-protected valine esters are employed in its synthesis rsc.orgsynzeal.com. The compound's role as a protected D-amino acid makes it instrumental in constructing specific peptide sequences with enhanced stability or altered pharmacological profiles compared to their L-amino acid counterparts. Translational research is focused on leveraging these properties to design novel drugs targeting various diseases, including cancer and infectious diseases, by incorporating D-amino acids into therapeutic peptides or small molecules to improve their resistance to enzymatic degradation and enhance their bioavailability.

Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number1685-33-2 guidechem.comchemicalbook.comsynzeal.comnih.govtcichemicals.comchembk.comtcichemicals.comambeed.com
Molecular FormulaC₁₃H₁₇NO₄ guidechem.comchemicalbook.comnih.govchembk.comchemspider.com
Molecular Weight251.28 g/mol chemicalbook.comnih.govchembk.com
Melting Point (°C)56–63 tcichemicals.comchembk.comtcichemicals.com
Optical Rotation+22.3° (c=1.12, chloroform)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Sparingly soluble in water guidechem.comchemicalbook.com

Q & A

Q. What frameworks guide interdisciplinary studies involving this compound (e.g., medicinal chemistry and materials science)?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define collaborative objectives. Use PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies. Establish shared data repositories with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-D-Valine
Reactant of Route 2
Reactant of Route 2
Cbz-D-Valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.